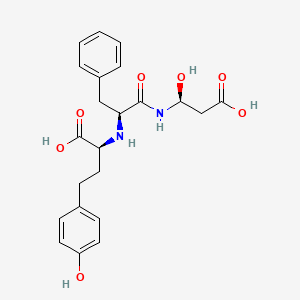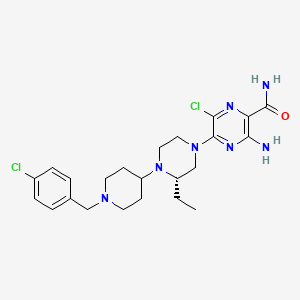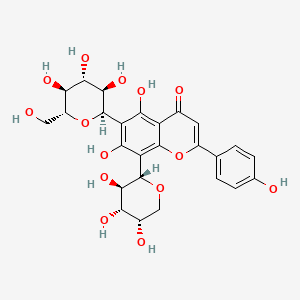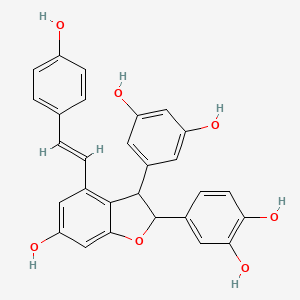
Sitostanol
Overview
Description
Stigmastanol, also known as sitostanol, is a phytosterol found in a variety of plant sources. It is a saturated sterol, structurally similar to cholesterol, and is known for its ability to inhibit the absorption of cholesterol from the diet. Stigmastanol is the product of the reduction of β-sitosterol and the hydrogenation of stigmasterol .
Mechanism of Action
Target of Action
Sitostanol’s primary target is dietary cholesterol in the small intestine . It competes with cholesterol for absorption due to its similar structure . This competition helps to reduce the amount of cholesterol that enters the body .
Mode of Action
This compound interacts with its target by absorbing into lipid molecules called micelles, which facilitate the breakdown and absorption of lipids . By doing so, this compound displaces cholesterol, thereby reducing the amount of cholesterol that is absorbed into the body .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the generation of various radicals, including hydroperoxides and hydrogen peroxide . It also promotes the activation of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione, while inhibiting lipid peroxidation through the activation of Nrf2 and Nrf2/heme oxygenase-1 (HO-1) signaling pathways . Additionally, this compound demonstrates a significant inhibitory capacity in the generation of pro-inflammatory cytokines, thus playing a crucial role in regulating the inflammatory/immune response by inhibiting the expression of proteins involved in cellular signaling pathways such as JAK3/STAT3 and NF-κB .
Pharmacokinetics
This compound has poor intestinal absorption compared to cholesterol . This is due to its structural similarity to cholesterol, which allows it to compete for absorption in the small intestine . The pharmacokinetics of this compound have been well-studied, and it is known to be safe for consumption .
Result of Action
The primary result of this compound’s action is a reduction in cholesterol levels. By competing with cholesterol for absorption in the small intestine, this compound effectively reduces the amount of cholesterol that enters the body . This leads to a decrease in total and “bad” low-density lipoprotein (LDL) cholesterol levels .
Action Environment
The efficacy and stability of this compound can be influenced by several environmental factors. For instance, the presence of other dietary components can affect the absorption of this compound. Additionally, the method of delivery (e.g., as part of a this compound-enriched food such as margarine) can also impact its effectiveness . Furthermore, genetic factors may influence individual responses to this compound, with some individuals showing a greater reduction in cholesterol levels than others .
Biochemical Analysis
Biochemical Properties
Sitostanol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound significantly lowers cholesterol more efficiently than its counterpart, sitosterol . This suggests that this compound may interact with enzymes involved in cholesterol metabolism.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to reduce the levels of several markers of atherosclerosis risk , suggesting its influence on cellular signaling pathways related to inflammation and oxidative stress.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It competes with cholesterol for absorption due to their structural similarity . This competition can lead to a decrease in the absorption of cholesterol, thereby reducing its levels in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it’s known that this compound’s hypocholesterolemic activity is more efficient than sitosterol .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects in animal models are limited, it’s known that this compound significantly lowers cholesterol more efficiently than sitosterol .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is biosynthesized in plants via the mevalonate pathway . This compound may interact with enzymes involved in cholesterol metabolism, given its ability to lower cholesterol levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. While specific studies on this compound’s transport and distribution are limited, it’s known that this compound competes with cholesterol for absorption due to their structural similarity .
Subcellular Localization
As a major component of plant cell membranes , this compound likely resides in the lipid bilayer of cell membranes where it can exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmastanol can be synthesized through the reduction of β-sitosterol or the hydrogenation of stigmasterol. The reduction of β-sitosterol involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The hydrogenation of stigmasterol typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of stigmastanol often involves the extraction of β-sitosterol from plant sources, followed by its reduction to stigmastanol. The extraction process may involve solvent extraction techniques using solvents like hexane or ethanol. The extracted β-sitosterol is then subjected to reduction or hydrogenation processes to yield stigmastanol .
Chemical Reactions Analysis
Types of Reactions
Stigmastanol undergoes various chemical reactions, including:
Oxidation: Stigmastanol can be oxidized to form stigmastanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: As mentioned earlier, stigmastanol is the product of the reduction of β-sitosterol.
Substitution: Stigmastanol can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acid chlorides, alkyl halides
Major Products Formed
Oxidation: Stigmastanone
Reduction: Stigmastanol (from β-sitosterol)
Substitution: Stigmastanol esters or ethers
Scientific Research Applications
Stigmastanol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various sterol derivatives.
Biology: Studied for its role in inhibiting cholesterol absorption and biosynthesis.
Medicine: Investigated for its potential in lowering cholesterol levels and its anti-inflammatory properties.
Industry: Used in the formulation of functional foods and dietary supplements aimed at reducing cholesterol levels
Comparison with Similar Compounds
Similar Compounds
Stigmasterol: An unsaturated phytosterol that can be hydrogenated to form stigmastanol.
β-Sitosterol: A phytosterol that can be reduced to form stigmastanol.
Campesterol: Another phytosterol with similar cholesterol-lowering properties.
Uniqueness
Stigmastanol is unique in its saturated structure, which makes it more stable compared to its unsaturated counterparts like stigmasterol. This stability contributes to its effectiveness in inhibiting cholesterol absorption and its potential use in various applications .
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJMUZUPVCAVPU-HRJGVYIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016169 | |
| Record name | (3beta,5alpha)-Stigmastan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-45-4 | |
| Record name | Sitostanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmastanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STIGMASTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3beta,5alpha)-Stigmastan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5α)-stigmastan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STIGMASTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2NJ9WO6O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)
![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)


![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B1680918.png)



![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)



![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)
